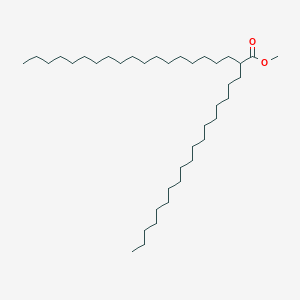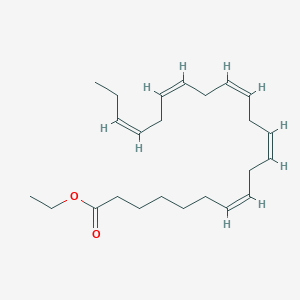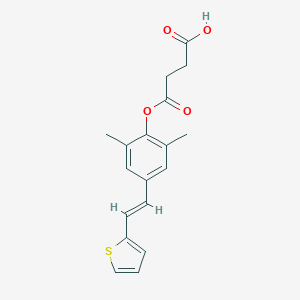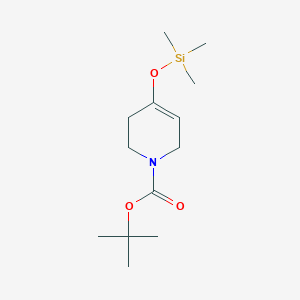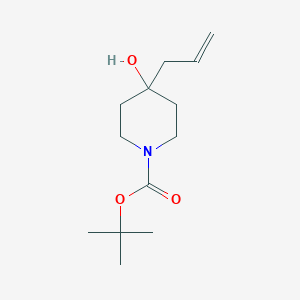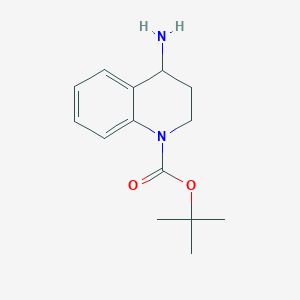
2,6-二溴-4-氯代醌亚胺
描述
科学研究应用
2,6-二溴醌-4-氯亚胺在科学研究中具有广泛的应用:
生物学: 用于生物化学测定法中,以检测生物样品中的酚类化合物。
医学: 用于诊断测试中,以识别医疗样品中的酚类化合物。
工业: 应用于涉及酚类化合物的工业过程的质量控制.
作用机制
2,6-二溴醌-4-氯亚胺的作用机制涉及其氯亚胺基团(=NCl)与酚类化合物的反应。该反应导致形成吲哚酚,其特征是通过=N-键连接两个芳香环。 生成的吲哚酚表现出明显的颜色变化,这是它用作显色染料的基础 .
类似化合物:
- 2,6-二溴醌-4-氯亚胺
- 2,6-二氯醌-4-氯亚胺
- 2,6-二溴醌-4-氟亚胺
比较: 2,6-二溴醌-4-氯亚胺由于其特定的卤化模式而独一无二,该模式赋予了其独特的化学性质和反应性。 与它的类似物相比,它对检测酚类化合物具有更高的灵敏度,并产生更强烈的颜色变化,使其在显色测定法中特别有用 .
生化分析
Biochemical Properties
The primary role of 2,6-Dibromoquinone-4-chloroimide in biochemical reactions is as a Gibbs reagent for the colorimetric detection of phenolic compounds . It interacts with phenolic compounds, which are a type of aromatic organic compound that includes a wide range of biomolecules such as enzymes and proteins . The nature of these interactions is primarily chemical, involving a reaction that produces an indigo dye .
Cellular Effects
The effects of 2,6-Dibromoquinone-4-chloroimide on cells and cellular processes are primarily related to its role in the detection of phenolic compounds . Phenolic compounds play a crucial role in various cellular functions, including cell signaling pathways, gene expression, and cellular metabolism . Therefore, the detection and quantification of these compounds using 2,6-Dibromoquinone-4-chloroimide can provide valuable insights into these cellular processes .
Molecular Mechanism
At the molecular level, 2,6-Dibromoquinone-4-chloroimide exerts its effects through binding interactions with phenolic compounds . This binding triggers a chemical reaction that results in the formation of an indigo dye, which can be detected colorimetrically . This mechanism allows for the detection and quantification of phenolic compounds, providing a measure of their presence and concentration .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,6-Dibromoquinone-4-chloroimide can change over time due to factors such as the stability and degradation of the compound . Specific long-term effects on cellular function observed in in vitro or in vivo studies are not currently available in the literature.
Metabolic Pathways
Given its role in detecting phenolic compounds, it may interact with enzymes or cofactors involved in the metabolism of these compounds .
Subcellular Localization
Given its role in detecting phenolic compounds, it is likely to be present wherever these compounds are found within the cell .
准备方法
合成路线和反应条件: 2,6-二溴醌-4-氯亚胺可以通过对醌衍生物进行溴化,然后进行氯化来合成。 该反应通常涉及在受控条件下使用溴和氯试剂,以确保溴和氯原子在醌环上的选择性取代 .
工业生产方法: 2,6-二溴醌-4-氯亚胺的工业生产涉及大规模的溴化和氯化过程。这些过程在专门用于处理卤化反应放热性质的反应器中进行。 然后,通过结晶和过滤技术对产品进行纯化,以达到所需的纯度水平 .
反应类型:
氧化: 2,6-二溴醌-4-氯亚胺可以发生氧化反应,特别是在强氧化剂的存在下。
还原: 该化合物可以被还原成各种衍生物,具体取决于所使用的还原剂。
取代: 它已知参与取代反应,特别是与可以取代卤素原子的亲核试剂。
常用试剂和条件:
氧化: 强氧化剂如高锰酸钾或过氧化氢。
还原: 还原剂如硼氢化钠或氢化锂铝。
取代: 亲核试剂如胺或硫醇在碱性条件下。
主要生成产物:
氧化: 形成更高氧化态的化合物。
还原: 形成具有较少卤素原子的还原衍生物。
取代: 形成取代衍生物,其中亲核试剂取代卤素原子.
相似化合物的比较
- 2,6-Dibromoquinone-4-chlorimide
- 2,6-Dichloroquinone-4-chloroimide
- 2,6-Dibromoquinone-4-fluoroimide
Comparison: 2,6-Dibromoquinone-4-chloroimide is unique due to its specific halogenation pattern, which imparts distinct chemical properties and reactivity. Compared to its analogs, it has a higher sensitivity for detecting phenolic compounds and produces a more intense color change, making it particularly useful in colorimetric assays .
属性
IUPAC Name |
2,6-dibromo-4-chloroiminocyclohexa-2,5-dien-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Br2ClNO/c7-4-1-3(10-9)2-5(8)6(4)11/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYWKEVKEKOTYEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)C(=CC1=NCl)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Br2ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1060215 | |
| Record name | 2,6-Dibromoquinone-4-chloroimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1060215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
537-45-1 | |
| Record name | 2,6-Dibromoquinone-4-chloroimide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=537-45-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Dibromoquinone-4-chlorimide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000537451 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BQC reagent | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=528 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,5-Cyclohexadien-1-one, 2,6-dibromo-4-(chloroimino)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,6-Dibromoquinone-4-chloroimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1060215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-dibromo-4-(chloroimino)cyclohexa-2,5-dienone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.881 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,6-DIBROMOQUINONE-4-CHLORIMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H750J4PI0N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



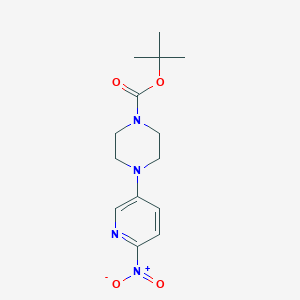
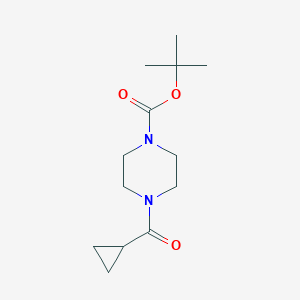
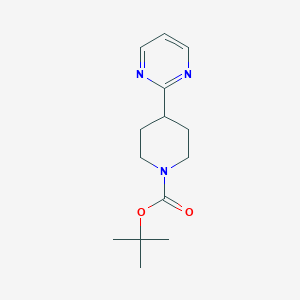


![(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36S,37R,38S,39R,40S,41R,42S,43R,44S,45R,46S,47R,48S,49R)-37,39,41,43,45,47,49-heptabutoxy-5,10,15,20,25,30,35-heptakis(butoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,38,40,42,44,46,48-heptol](/img/structure/B153354.png)
